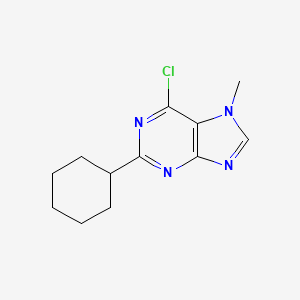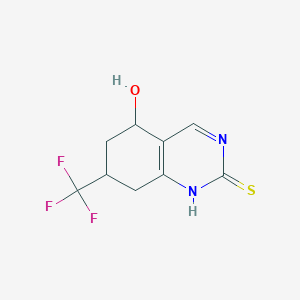
2-Mercapto-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Mercapto-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a trifluoromethyl group, a mercapto group, and a tetrahydroquinazoline core. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminoaryl aldehydes or ketones with trifluoromethyl-containing reagents, such as trifluoromethyl 1,3-diketones or aldehyde hydrates . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of non-toxic solvents and minimizing waste, are often employed to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-Mercapto-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the quinazoline core.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while reduction of the quinazoline core can produce tetrahydroquinazolines .
Aplicaciones Científicas De Investigación
2-Mercapto-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of materials with unique properties, such as liquid crystals and dyes.
Mecanismo De Acción
The mechanism of action of 2-Mercapto-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the mercapto group can form covalent bonds with thiol groups in enzymes. These interactions can inhibit enzyme activity and disrupt biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Mercapto-7-(trifluoromethyl)quinazolin-4(3H)-one: Similar structure but lacks the tetrahydroquinazoline core.
Fluoroquinolines: Compounds with a quinoline core and fluorine substituents, known for their antibacterial properties.
Uniqueness
2-Mercapto-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol is unique due to its combination of a trifluoromethyl group, a mercapto group, and a tetrahydroquinazoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C9H9F3N2OS |
|---|---|
Peso molecular |
250.24 g/mol |
Nombre IUPAC |
5-hydroxy-7-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinazoline-2-thione |
InChI |
InChI=1S/C9H9F3N2OS/c10-9(11,12)4-1-6-5(7(15)2-4)3-13-8(16)14-6/h3-4,7,15H,1-2H2,(H,13,14,16) |
Clave InChI |
DAYKDBUEOUKZFD-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC2=C(C1O)C=NC(=S)N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


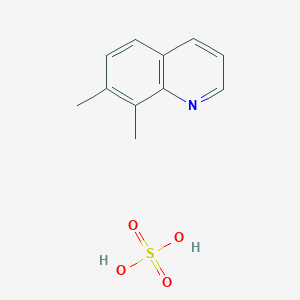
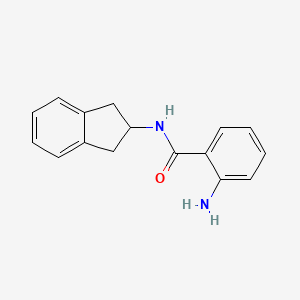
![N-(7-(Methoxymethyl)-3-methyl-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)acetamide](/img/structure/B11862360.png)

![(3S)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic Acid](/img/structure/B11862374.png)
![4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11862382.png)
![7-Methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11862389.png)
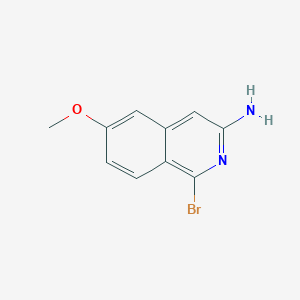

![3,7-Dimethyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B11862415.png)


